molecular formula C18H38N2O B022821 N'-hydroxyoctadecanimidamide CAS No. 101882-78-4

N'-hydroxyoctadecanimidamide

Cat. No.: B022821
CAS No.: 101882-78-4
M. Wt: 298.5 g/mol
InChI Key: WFFOJNFDOLQJBH-UHFFFAOYSA-N
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Description

N'-hydroxyoctadecanimidamide is a high-purity chemical reagent designed for research and development applications in laboratory settings. This compound belongs to the class of hydroxamic acid derivatives, which are characterized by a functional group with the general structure R-C(=O)N(R')-OH. Compounds of this class are of significant research interest due to their strong metal-chelating properties. They can form stable complexes with a wide range of metal ions, making them valuable for investigations in analytical chemistry, including use as chelating agents in separation processes and sensors. Furthermore, the structural motif of hydroxamic acids is explored in various fields such as organic synthesis, where it can serve as a building block or protective group, and in the study of enzyme inhibition. This product is supplied with guaranteed quality and consistency to ensure reliable experimental results. Intended Use: This product is provided 'For Research Use Only (RUO).' It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use, nor for any other commercial application outside of research and development. Researchers should handle this material according to laboratory safety guidelines.

Properties

IUPAC Name

N'-hydroxyoctadecanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H38N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-21/h21H,2-17H2,1H3,(H2,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFFOJNFDOLQJBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399965
Record name N'-hydroxyoctadecanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101882-78-4
Record name N'-hydroxyoctadecanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Synthesis Innovations for N Hydroxyoctadecanimidamide

Established Synthetic Routes to N'-hydroxyimidamides and Analogues

The preparation of N'-hydroxyimidamides, also known as amidoximes, can be achieved through several well-documented pathways. The choice of route often depends on the availability of starting materials and the desired purity and yield of the final product.

The most prevalent and direct method for synthesizing N'-hydroxyimidamides is the reaction of a nitrile with hydroxylamine (B1172632). nih.gov This approach, first demonstrated by Tiemann, typically involves heating a nitrile with hydroxylamine hydrochloride and a base, such as sodium carbonate or triethylamine (B128534), in an alcoholic solvent. nih.gov For the synthesis of N'-hydroxyoctadecanimidamide, the starting nitrile would be octadecanenitrile (stearonitrile).

The general procedure involves refluxing a solution of the nitrile, hydroxylamine hydrochloride, a base, water, and an alcohol (e.g., ethanol) for several hours. mdpi.com The base is essential for the in situ generation of the free hydroxylamine nucleophile from its hydrochloride salt. nih.gov While this method generally produces high yields, it has been noted that aromatic amidoximes are often formed in higher yields than their aliphatic counterparts. nih.gov To improve the yield for aliphatic compounds like this compound, an excess of hydroxylamine can be employed. nih.gov Innovations in this area include the use of ultrasound irradiation to accelerate the reaction, leading to shorter reaction times and high yields. researchgate.net

Table 1: Summary of Hydroxylamine-Based Synthesis Conditions for Amidoximes

Parameter Condition Source
Starting Material Nitrile (e.g., Octadecanenitrile) nih.gov, mdpi.com
Reagent Hydroxylamine Hydrochloride nih.gov, mdpi.com, researchgate.net
Base Sodium Carbonate or Triethylamine nih.gov, mdpi.com
Solvent Ethanol, Methanol, Water nih.gov, mdpi.com, researchgate.net
Temperature Room Temperature to Reflux (60-80 °C) nih.gov, mdpi.com
Activation Conventional Heating or Ultrasound Irradiation researchgate.net
Yield Good to High (up to 98%) nih.gov, mdpi.com

One powerful alternative involves the activation of amide derivatives. rsc.org For instance, N-substituted amidoximes can be synthesized via the addition of hydroxylamine to intermediates such as:

Imidoyl chlorides , which are formed from the dehydrative chlorination of secondary amides. rsc.org

Thioamides , which can sometimes provide better results than nitriles and are prepared by treating amides with reagents like Lawesson's reagent. nih.govrsc.org

Imidoylbenzotriazoles , generated from the reaction of an amide with oxalyl chloride and benzotriazole. nih.govrsc.org

A convenient one-pot synthesis has been developed that starts from either carboxylic acids or amides, using a combination of triphenylphosphine (B44618) (Ph3P) and iodine (I2) to form a reactive intermediate, which then reacts with hydroxylamine. rsc.org This avoids the need to isolate the often unstable activated intermediates.

Table 2: Comparison of Alternative Synthetic Routes to Imidamide Derivatives

Starting Material Key Reagents/Intermediates Advantages Source
Secondary Amide PCl₅ or P₂O₅ (to form Imidoyl Chloride) Utilizes amide starting materials. rsc.org
Amide Lawesson's Reagent (to form Thioamide) Can give improved yields over nitrile route in some cases. nih.gov, rsc.org
Carboxylic Acid / Amide Ph₃P, I₂, Et₃N, Hydroxylamine HCl Convenient one-pot procedure from common starting materials. rsc.org
Nitrile Imidoylbenzotriazoles, Hydroxylamine Fast reaction times (5-15 min) under microwave irradiation. nih.gov

The synthesis of chiral analogues of this compound, where a stereocenter exists on the alkyl chain, requires stereoselective methods. While the amidoxime (B1450833) group itself is achiral, the introduction of chirality into the molecule is a key objective for creating biologically active compounds. Methodologies for the stereoselective synthesis of related structures, such as α-branched amines and α-aminophosphonic acids, provide a blueprint for these approaches. nih.govwiley-vch.de

A primary strategy is the use of a chiral auxiliary. The N-tert-butanesulfinyl group is a powerful chiral directing group. nih.gov In a relevant synthetic scheme, chiral N-tert-butanesulfinyl imines are used as intermediates. nih.gov Nucleophilic addition to these imines proceeds with high diastereoselectivity, controlled by the chiral sulfinyl group. After the addition, the auxiliary can be cleaved to yield the chiral product. nih.govnih.gov This strategy could be adapted to synthesize chiral precursors to this compound, ensuring stereocontrol at a specific position on the octadecanoyl backbone.

Another approach involves the asymmetric addition of nucleophiles to non-chiral imines in the presence of a chiral catalyst. nih.gov This avoids the need to install and remove a chiral auxiliary. Such catalytic asymmetric methods are at the forefront of modern organic synthesis.

Mechanistic Aspects of this compound Formation

Understanding the reaction mechanism is crucial for optimizing reaction conditions and improving yields. The formation of this compound from octadecanenitrile and hydroxylamine proceeds via a nucleophilic addition mechanism.

The key steps are:

Generation of Nucleophile : If hydroxylamine hydrochloride is used, the added base (e.g., Na₂CO₃) deprotonates the hydroxylammonium ion to generate the free hydroxylamine (NH₂OH), which is a more potent nucleophile.

Nucleophilic Attack : The nitrogen atom of hydroxylamine, being the more nucleophilic site, attacks the electrophilic carbon atom of the nitrile's C≡N triple bond.

Electron Delocalization : The electron pair from the C≡N bond shifts to the nitrogen atom, forming a nitrogen anion.

Proton Transfer : A series of proton transfers, likely mediated by the solvent or other species in the mixture, occurs. The nitrogen anion is protonated, and a proton is removed from the original hydroxylamine nitrogen, leading to the final, stable N'-hydroxyimidamide structure.

For the alternative synthesis from amides using Ph₃P and I₂, the proposed mechanism involves the initial formation of an iminium intermediate. rsc.org This reactive species is then attacked by hydroxylamine to yield the final product. rsc.org

Advanced Synthetic Techniques and Optimization

To enhance the efficiency, safety, and scalability of this compound synthesis, advanced techniques are being explored. These include process optimization through microreactor technology and the development of catalytic systems.

While the direct synthesis of amidoximes from nitriles is often performed without a catalyst, catalytic methods offer potential for milder reaction conditions and improved selectivity. Drawing parallels from the synthesis of related amidine compounds, various catalysts could be applied. organic-chemistry.org For example, Lewis acids could be used to activate the nitrile group, making it more susceptible to nucleophilic attack by hydroxylamine.

Furthermore, transition-metal catalysis represents a powerful tool in modern synthesis. nih.gov Copper- and ytterbium-catalyzed systems have proven effective for the synthesis of N-substituted amidines from nitriles and amines. organic-chemistry.org Similarly, gold- and copper-catalyzed reactions are used to synthesize heterocyclic compounds from imidamide precursors. rsc.org The development of a specific catalytic system for the direct synthesis of this compound could involve screening various Lewis acidic or transition-metal catalysts to lower the activation energy of the hydroxylamine addition. The use of solid acid catalysts, such as K-10 montmorillonite, has also been shown to be effective in related cyclization reactions and could be explored for this transformation. mdpi.com

Flow Chemistry and Continuous Processing in Imidamide Production

The application of flow chemistry and continuous processing to the synthesis of this compound, while not explicitly documented, can be inferred from the successful application of these techniques to the production of other nitrogen-containing compounds, such as amides and amidines. researchgate.netmdpi.com Continuous flow processes offer significant advantages over traditional batch methods, including enhanced safety, improved heat and mass transfer, better reaction control, and greater scalability. acsgcipr.orgmdpi.com

In a hypothetical continuous flow synthesis of this compound, streams of the reactants, likely octadecanenitrile and a protected hydroxylamine derivative, would be pumped through a series of interconnected reactors. mdpi.com The use of micro- and meso-reactors provides a high surface-area-to-volume ratio, allowing for precise temperature control, which is crucial for managing potentially exothermic reactions and minimizing side-product formation. mdpi.com

Table 1: Potential Parameters for Flow Synthesis of an N'-hydroxy-imidamide Analogue

ParameterValue/ConditionRationale
Reactors Packed-bed reactor with a supported catalyst/reagentEnhances reaction efficiency and simplifies catalyst removal.
Temperature 25-100 °C (optimized)Precise temperature control in flow reactors allows for optimization of reaction kinetics and selectivity.
Residence Time 5-30 minutesShorter reaction times compared to batch processes, leading to higher throughput.
Solvent Acetonitrile, THF, or other suitable organic solventChosen for solubility of reactants and compatibility with the flow system.
In-line Analysis FT-IR, UV-VisReal-time monitoring of the reaction progress to ensure steady-state conditions and product quality.

This table is illustrative and based on general principles of flow chemistry applied to analogous reactions.

Isolation and Purification Methodologies in Academic Synthesis

The isolation and purification of this compound from a reaction mixture would likely involve a combination of standard laboratory techniques, tailored to the compound's physicochemical properties. Given its long aliphatic chain, it is expected to be a relatively non-polar molecule, but the N'-hydroxy-imidamide group introduces polarity and the potential for hydrogen bonding.

A common initial step would be a liquid-liquid extraction to separate the product from inorganic salts and highly polar impurities. Subsequently, chromatographic techniques would be employed for further purification.

Column Chromatography:

Flash column chromatography using silica (B1680970) gel is a standard method for purifying organic compounds. nih.gov For a molecule like this compound, a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane), would likely be effective. biotage.com The choice of solvent system would be guided by thin-layer chromatography (TLC) analysis to determine the optimal separation conditions. In some cases, for basic compounds like amidines, the addition of a small amount of a basic modifier like triethylamine to the eluent can improve peak shape and reduce tailing on silica gel. biotage.com

Recrystallization:

Recrystallization is a powerful technique for purifying solid compounds to a high degree of purity. researchgate.net The selection of an appropriate solvent or solvent system is critical. A good solvent will dissolve the compound when hot but not when cold. For this compound, a polar solvent like ethanol, acetonitrile, or a mixture of solvents such as ethanol-water might be suitable for recrystallization. researchgate.netresearchgate.net

Table 2: Hypothetical Purification Scheme for this compound

StepTechniqueSolvents/ReagentsPurpose
1Liquid-Liquid ExtractionEthyl acetate / WaterRemoval of inorganic salts and water-soluble impurities.
2Column ChromatographySilica Gel, Hexane/Ethyl Acetate gradientSeparation from non-polar byproducts and unreacted starting materials.
3RecrystallizationEthanol/WaterFinal purification to obtain a crystalline solid product.

This table represents a generalized purification strategy and would require empirical optimization.

The successful isolation of pure this compound would be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to verify its structure and purity.

Biological Activity Profiling and Mechanistic Elucidation of N Hydroxyoctadecanimidamide in in Vitro Systems

In Vitro Assessment of Biological Modulatory Activities

There is no available data from in vitro studies to characterize the biological modulatory activities of N'-hydroxyoctadecanimidamide.

No studies have been published detailing the effects of this compound in cell-free biochemical assays. Cell-free systems are instrumental in assessing direct interactions between a compound and isolated biological components, such as proteins or nucleic acids, without the complexity of a cellular environment. nih.govwikipedia.org The absence of such data means that the fundamental biochemical profile of this compound remains unknown.

Similarly, there is a lack of published research on the effects of this compound in cell-based functional assays. These assays are crucial for understanding how a compound affects cellular processes within a living cell, such as cell viability, proliferation, or signaling pathways. mdpi.comnih.gov Without this information, the cellular activities of this compound cannot be described.

Enzyme Inhibition and Activation Studies

No specific information is available in the scientific literature regarding the role of this compound as a modulator of enzyme activity.

There are no research findings to suggest that this compound acts as an enzyme inhibitor or activator. Enzyme inhibition is a critical area of study in pharmacology and biochemistry, with inhibitors playing key roles in the development of therapeutics. nih.govlibretexts.org The potential for this compound to modulate enzyme function has not been explored in any published studies.

Due to the absence of studies on its enzyme modulatory effects, there is no data on the kinetic characterization of such interactions. Enzyme kinetics provides quantitative insights into the mechanism of inhibition or activation, including the determination of constants like Km and Vmax. mhmedical.comwikipedia.orgresearchgate.net

There is no information regarding the specificity and selectivity of this compound towards any enzyme, including the Cytochrome P450 (CYP450) family. mdpi.com The CYP450 enzymes are a major focus of drug metabolism studies due to their role in the biotransformation of a vast number of compounds. mdpi.comresearchgate.net The interaction profile of this compound with CYP450 isoforms such as CYP2C9, CYP2C19, and CYP2D6 remains uncharacterized. researchgate.netwikipedia.org

Research on this compound Remains Undisclosed

Despite a comprehensive search of available scientific literature, detailed information regarding the biological activity and molecular mechanisms of the chemical compound this compound is not publicly available. As a result, a thorough, evidence-based article on its specific interactions within in vitro systems, as requested, cannot be generated at this time.

Searches for data on this compound's receptor binding properties, its effects on signal transduction pathways, and its modulation of cellular processes did not yield any specific research findings. The scientific community has published extensively on the broader topics of molecular interactions and cellular signaling. For instance, the process of signal transduction, where a cell responds to external substances through signaling molecules on and within the cell, is a cornerstone of cellular biology. cancer.gov This intricate cascade of molecular events, often initiated by the binding of a ligand to a receptor, governs a vast array of cellular functions, from gene expression and metabolism to cell proliferation and death. ebsco.com

The mechanisms of how various ligands bind to receptors and trigger these signaling cascades are also a subject of intense study. Research into different receptor types, such as G protein-coupled receptors and receptor tyrosine kinases, has revealed complex and specific interactions that are crucial for normal physiological function. ebsco.comreactome.org However, specific studies detailing the binding affinity, receptor selectivity, or the downstream signaling pathways affected by this compound are absent from the public domain.

Similarly, there is no available information on how this compound might modulate specific cellular processes. The investigation of how chemical compounds influence cellular activities is a fundamental aspect of drug discovery and molecular biology. However, without initial studies on its biological activity, any discussion of the cellular process modulation by this compound would be purely speculative.

Molecular Target Identification and Ligand Target Interactions of N Hydroxyoctadecanimidamide

Methodologies for Identifying Biological Targets

While general methodologies exist for identifying the biological targets of chemical compounds, no studies have been published that apply these techniques to N'-hydroxyoctadecanimidamide. These methods typically include:

Affinity-Based Proteomics and Chemical Probe Strategies

Affinity-based proteomics is a powerful method to identify the protein targets of a small molecule. This technique often involves creating a chemical probe by modifying the compound of interest to allow for its attachment to a solid support, such as beads. A cellular lysate is then passed over these beads, and proteins that bind to the compound are captured and subsequently identified using mass spectrometry.

High-Throughput Screening for Target Engagement

High-throughput screening (HTS) allows for the rapid testing of a compound against a large number of biological targets to identify potential interactions. This can involve assays that measure changes in protein activity, cell signaling, or other biological responses in the presence of the compound.

Computational Target Prediction and Virtual Screening

Computational approaches, such as virtual screening, use computer models to predict the potential binding of a small molecule to the known structures of thousands of proteins. These methods can help to prioritize potential targets for experimental validation.

Characterization of this compound-Target Binding

Without an identified biological target, the characterization of binding affinity, kinetics, and the structural basis of interaction for this compound cannot be performed. The subsections below describe the standard experimental approaches that would be used if a target were known.

Binding Affinity and Kinetics

Once a target is identified, biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) would be employed to measure the binding affinity (how tightly the compound binds to its target) and the kinetics (the rates of association and dissociation) of the interaction.

Structural Basis of Ligand-Target Recognition (e.g., X-ray Crystallography, NMR, Cryo-EM Studies)

To understand how this compound interacts with its target at a molecular level, structural biology techniques are essential. X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, or Cryo-Electron Microscopy (Cryo-EM) could be used to determine the three-dimensional structure of the compound bound to its target protein. This information is crucial for understanding the mechanism of action and for any future efforts to optimize the compound's properties.

No Publicly Available Data for this compound Prevents Detailed Molecular Target Analysis

Despite a comprehensive search of scientific literature and chemical databases, no specific information is currently available for the chemical compound this compound. As a result, a detailed analysis of its molecular targets, ligand-target interactions, and the functional consequences of its target modulation, as requested, cannot be provided.

Extensive searches for "this compound" across multiple platforms, including scientific research databases and chemical compound repositories, did not yield any specific data on its biological activity, molecular targets, or mechanism of action. This lack of information precludes the generation of a scientifically accurate article on its impact on enzyme catalysis or potential allosteric modulation mechanisms.

While the specific compound remains uncharacterized in the public domain, broader research into the chemical class of N-hydroxyguanidine derivatives has revealed a range of biological activities. Studies on various N-hydroxyguanidine compounds have indicated their potential as:

Anticancer and Antiviral Agents : Some derivatives have been investigated for their ability to inhibit cell proliferation and viral replication.

Enzyme Inhibitors : Certain N-hydroxyguanidine compounds have been shown to inhibit enzymes such as xanthine (B1682287) oxidase and ribonucleotide reductase. nih.govacs.org

Anti-inflammatory Agents : The potential for some compounds in this class to act as anti-inflammatory agents has also been explored. sci-hub.se

It is crucial to emphasize that these findings relate to the broader class of N-hydroxyguanidine compounds and are not specific to this compound. Without dedicated research on this particular compound, any discussion of its molecular interactions would be purely speculative and would not meet the standards of scientific accuracy.

Therefore, until research specifically investigating this compound is conducted and published, a detailed article on its molecular target identification and ligand-target interactions remains impossible to construct.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of N Hydroxyoctadecanimidamide and Its Analogues

Design and Synthesis of N'-hydroxyoctadecanimidamide Analogues for SAR Studies

The systematic exploration of the structure-activity relationships of this compound necessitates the synthesis of a focused library of analogues. This process typically begins with the parent compound and introduces systematic modifications to its core structure. The synthesis of this compound and its derivatives can be approached through several established chemical routes. A common method involves the reaction of a nitrile with hydroxylamine (B1172632), or the treatment of an amidoxime (B1450833) precursor.

For the generation of analogues, synthetic strategies would focus on three primary regions of the molecule: the N'-hydroxy group, the imidamide functional group, and the long lipophilic octadecyl chain. For instance, to probe the importance of the hydroxyl group, analogues with O-alkyl or O-acyl substituents can be prepared. This is often achieved by reacting the parent this compound with appropriate alkylating or acylating agents under basic conditions.

Modification of the octadecyl chain to explore the impact of its length and saturation on biological activity would involve starting with different fatty acid-derived nitriles. For example, nitriles with shorter or longer alkyl chains, or those containing degrees of unsaturation (i.e., double or triple bonds), can be used as precursors. The introduction of branching or cyclic moieties within the alkyl chain can also provide valuable SAR insights.

Table 1: Hypothetical Analogue Synthesis Strategy for SAR Studies

Analogue TypeModification StrategyPrecursor Example
Hydroxy-functionalizedO-alkylation of this compoundMethyl iodide
Chain-length variantsSynthesis from different fatty nitrilesDodecanenitrile
Saturation variantsSynthesis from unsaturated nitrilesOleonitrile
Imidamide bioisosteresSynthesis from corresponding amidesOctadecanamide

Elucidation of Key Structural Features for Biological Activity

The biological activity of a compound is intrinsically linked to its three-dimensional structure and the specific arrangement of its functional groups. For this compound, several key features are hypothesized to be critical for its interaction with biological targets.

Role of the Imidamide Moiety in Activity

The imidamide group, and more specifically the N'-hydroxyamidine functionality, is a crucial feature that often dictates the biological activity of this class of compounds. This moiety is known to be a strong metal chelator, particularly for iron, and can participate in key hydrogen bonding interactions within the active site of target proteins. nih.gov In many enzyme inhibitors, the hydroxyamidine group mimics a transition state or interacts with a catalytic metal ion. nih.gov For example, in the case of indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors, the hydroxyamidine moiety forms a dative bond with the heme iron in the active site. nih.gov The tautomeric and ionization states of the imidamide group at physiological pH are also critical for its interaction with receptors, influencing its ability to act as a hydrogen bond donor or acceptor. drugdesign.org Therefore, any modification to this group is expected to have a profound impact on the compound's biological profile.

Influence of the Octadecyl Chain Length and Saturation

The long, saturated octadecyl chain is a defining characteristic of this compound, rendering the molecule highly lipophilic. This lipophilicity plays a significant role in its pharmacokinetic properties, such as membrane permeability and distribution into lipid-rich environments. The length and saturation of this alkyl chain are critical determinants of these properties.

Studies on other long-chain fatty acid derivatives have shown that chain length can significantly influence their biological effects. rsc.orgfrontiersin.org It is hypothesized that an optimal chain length exists for the biological target of this compound, allowing for favorable hydrophobic interactions within a specific binding pocket. Shortening or lengthening the chain could lead to a loss of these interactions and a decrease in activity.

The degree of saturation also plays a role. The introduction of double or triple bonds into the octadecyl chain would alter its conformation from a flexible linear chain to a more rigid structure with specific kinks. This can affect how the molecule fits into a binding site. Furthermore, unsaturation can influence the metabolic stability of the compound.

Table 2: Hypothetical SAR Data for Octadecyl Chain Variants

AnalogueChain ModificationHypothetical Relative Activity (%)
This compound C18, saturated 100
Analogue AC12, saturated50
Analogue BC20, saturated75
Analogue CC18, one double bond (oleoyl)90
Analogue DC18, one triple bond60

Substituent Effects on Hydroxy Functionality

The N'-hydroxy group is a key functional group that can participate in hydrogen bonding and metal chelation. nih.gov Modification of this group through substitution can provide valuable insights into its role in biological activity. The introduction of small alkyl groups (e.g., O-methyl) or acyl groups (e.g., O-acetyl) can modulate the acidity and hydrogen-bonding capacity of the hydroxyl group.

Computational Approaches in SAR/QSAR

Computational methods are indispensable tools in modern drug discovery, providing insights into SAR and guiding the design of more potent and selective compounds. researchgate.net QSAR models establish a mathematical relationship between the chemical structure and biological activity, allowing for the prediction of the activity of novel compounds. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.com For this compound, docking studies could be employed to visualize its binding mode within a hypothetical active site. This would allow researchers to identify key amino acid residues that interact with the different parts of the molecule, such as the hydroxyimidamide head group and the lipophilic tail. The results of docking simulations can explain the observed SAR data; for example, why a shorter or longer alkyl chain is less active. mdpi.com

Molecular dynamics (MD) simulations can further refine the docked poses and provide information on the stability of the ligand-protein complex over time. nih.gov MD simulations can reveal the flexibility of both the ligand and the protein, and how they adapt to each other upon binding. nih.gov This can be particularly important for a molecule like this compound with its long, flexible alkyl chain. By simulating the behavior of the complex in a more realistic, solvated environment, MD can provide a more accurate picture of the binding interactions and the associated free energies of binding. nih.gov These computational insights are invaluable for the rational design of new analogues with improved affinity and selectivity.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of computational drug design, focusing on the essential three-dimensional arrangement of chemical features a molecule must possess to interact with a specific biological target. dovepress.comunina.it A pharmacophore model does not represent a real molecule or a specific chemical group but is an abstract concept that describes the key molecular interaction points, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. unina.itmdpi.com For a molecule like this compound, a hypothetical pharmacophore model would be constructed based on its key structural features and their potential interactions with a target receptor.

The development of a pharmacophore model for this compound and its analogues would typically involve the following features:

Hydrogen Bond Donor (HBD): The hydroxyl group (-OH) of the N'-hydroxy moiety is a primary hydrogen bond donor. The N-H protons of the imidamide group could also serve as donors.

Hydrogen Bond Acceptor (HBA): The nitrogen atoms of the imidamide group and the oxygen atom of the N'-hydroxy moiety can act as hydrogen bond acceptors.

Hydrophobic Feature (H): The long, saturated 18-carbon (octadecyl) aliphatic chain is a significant hydrophobic feature, which would likely engage in van der Waals or hydrophobic interactions within a corresponding pocket of the target protein. tandfonline.com

Once a pharmacophore model is developed and validated, it can be used as a 3D query for virtual screening of large chemical databases. dovepress.comtandfonline.com Virtual screening is a computational technique used to search libraries containing millions of compounds to identify molecules that match the pharmacophore and are therefore likely to be active. mdpi.comtandfonline.com This process filters vast libraries down to a manageable number of "hits" for further experimental testing. tandfonline.com For this compound analogues, the screening would search for compounds that not only possess the required hydrogen bonding features but also have a substantial hydrophobic body to mimic the octadecyl chain. nih.govresearchgate.net The effectiveness of the screening is often evaluated by its ability to distinguish known active compounds from inactive ones (decoys). scispace.com

The results of a virtual screening campaign can be ranked based on various scoring functions that estimate how well each molecule fits the pharmacophore query. mdpi.com

Interactive Data Table: Illustrative Virtual Screening Hits for a Hypothetical this compound-based Pharmacophore

This table presents hypothetical data from a virtual screening experiment. The "Fit Score" indicates how well a compound matches the defined pharmacophore model for a target. Higher scores suggest a better geometric and chemical feature alignment.

Compound IDStructureFit ScorePredicted Affinity (nM)Source Library
ZINC1234567895.450ZINC
MCULE-8765432192.175Mcule
CHEMSPACE45688.7120Chem-Space
NCI-9876585.3250NCI

Advanced Statistical and Machine Learning Models for QSAR

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. mdpi.comdrugtargetreview.com While traditional QSAR often relies on linear regression, advanced models leverage sophisticated statistical and machine learning (ML) algorithms to handle complex, non-linear relationships between molecular features and biological outcomes. drugtargetreview.comacs.org These methods have become essential for predicting the activity of novel compounds and optimizing lead structures. mdpi.com

For a series of this compound analogues, an ML-based QSAR model could be developed to predict their potency against a specific biological target. This process involves several key steps:

Data Set Preparation: A training set of this compound analogues with experimentally determined biological activities (e.g., IC50 values) is collected. frontiersin.org

Descriptor Calculation: Various molecular descriptors are calculated for each analogue. These are numerical values that quantify different aspects of the molecule's physicochemical properties. For this compound and its analogues, key descriptors would likely include:

Hydrophobic descriptors (e.g., LogP): To quantify the effect of the alkyl chain length.

Topological descriptors: To describe molecular size, shape, and branching.

Electronic descriptors (e.g., partial charges): To model the properties of the hydroxyimidamide head group.

Model Building: An ML algorithm is trained to find a correlation between the descriptors (independent variables) and the biological activity (dependent variable). edpsciences.org Common algorithms include:

Random Forest (RF): An ensemble method that builds multiple decision trees and merges them to get a more accurate and stable prediction.

Support Vector Machines (SVM): A method that finds an optimal hyperplane to separate compounds into different activity classes (e.g., active vs. inactive). acs.org

Deep Neural Networks (DNN): Complex, multi-layered networks that can learn intricate patterns from the data, often used for large and diverse datasets. drugtargetreview.comfrontiersin.org

Validation: The model's predictive power is rigorously tested using internal (cross-validation) and external validation sets (compounds not used in training). nih.gov

A well-validated QSAR model can then be used to predict the activity of new, unsynthesized analogues, prioritizing the most promising candidates for synthesis and testing. mdpi.com

Interactive Data Table: Hypothetical QSAR Data for this compound Analogues

This table shows a hypothetical dataset for building a QSAR model. It includes molecular descriptors and the corresponding experimental biological activity. Such data is used to train machine learning models to predict the activity of new compounds.

Compound AnalogueAlkyl Chain Length (n)LogPMolecular Weight ( g/mol )H-Bond DonorsExperimental Activity (pIC50)
1125.2244.425.8
2146.2272.526.5
3167.2300.527.1
4 (this compound)188.2328.627.5
5209.2356.627.3

Conformational Analysis and its Impact on Biological Activity

The octadecyl chain of this compound is the primary source of its flexibility. The free rotation around the carbon-carbon single bonds allows this chain to adopt a vast number of conformations, ranging from a fully extended, linear shape (all-trans or anti-conformation) to various folded or bent structures (containing gauche conformations). acs.org

The key implications of conformational analysis for this compound's biological activity are:

Receptor Binding: A target's binding pocket is a defined 3D space. The long alkyl chain may need to adopt a specific folded conformation to fit within a hydrophobic pocket, or it might interact with a channel-like region in a more extended state. jst.go.jp The energy difference between the molecule's preferred conformation in solution and the required bioactive conformation represents an energetic penalty for binding.

Pharmacophore Presentation: The spatial relationship between the hydrophobic alkyl tail and the polar hydroxyimidamide head group is determined by the molecule's conformation. Different conformers will present these key pharmacophoric features in different relative orientations, influencing the ability to simultaneously engage with multiple interaction points on the receptor.

Computational methods, such as molecular dynamics (MD) simulations, are often used to explore the conformational landscape of flexible molecules and identify low-energy, stable conformers. mdpi.com Understanding the relationship between these stable conformers and the likely bioactive conformation is critical for designing analogues with improved activity. jst.go.jp

Interactive Data Table: Hypothetical Conformational Analysis of the Octadecyl Chain

This table provides an illustrative example of how conformational states of an alkyl chain can be analyzed. It shows the relative energy of different conformers and a hypothetical correlation with binding affinity, demonstrating that the bioactive conformation may not be the lowest energy state.

Conformer IDPredominant Dihedral AnglesRelative Energy (kcal/mol)ShapeHypothetical Binding Affinity (Ki, nM)
Conf-1All-trans (180°)0.0 (Ground State)Extended/Linear500
Conf-2Multiple gauche (±60°)+1.8Folded/Hairpin75
Conf-3Single gauche (±60°)+0.9Kinked850
Conf-4Mixed gauche/trans+2.5Globular220

Biochemical Pathways Modulated by N Hydroxyoctadecanimidamide

Interaction with Metabolic Pathways

This area of study would investigate how N'-hydroxyoctadecanimidamide affects the major metabolic routes in a biological system.

Enzyme Regulation within Specific Metabolic Cycles

Research in this sub-area would focus on identifying if this compound acts as an inhibitor or activator of specific enzymes. sigmaaldrich.commdpi.com Enzymes are the catalysts of metabolic pathways, and their regulation is a key control point. google.comnih.gov For example, many drugs exert their effects by inhibiting a key enzyme in a particular pathway. nih.govlibretexts.org Without experimental data, it is impossible to know which, if any, enzymes this compound interacts with.

Metabolomic Profiling of this compound-Treated Systems

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. nih.gov By comparing the metabolomic profile of a system treated with a compound to an untreated system, scientists can identify which metabolic pathways have been altered. wikipedia.org This powerful technique could reveal the broad metabolic consequences of exposure to this compound, but such studies have not been published.

Regulation of Gene Expression and Protein Synthesis

This section would delve into whether this compound can alter the expression of genes and the subsequent synthesis of proteins, which are the functional workhorses of the cell.

N Hydroxyoctadecanimidamide As a Tool in Chemical Biology Research

Development of N'-hydroxyoctadecanimidamide-Based Chemical Probes

The development of a chemical probe from a novel compound like this compound would typically involve several key stages. Initially, the compound's synthesis would be optimized, and its physicochemical properties characterized. For it to function as a probe, it would likely be modified to incorporate reporter tags such as fluorophores, biotin (B1667282), or photo-cross-linking groups. This process, known as creating "fully-functionalized" probes, allows for the detection and identification of its binding partners within a cellular context chemrxiv.org. The design and synthesis of such probes are crucial for their successful application in chemical biology nih.gov. The development of chemical probes for specific biological targets, such as the bromodomains of BRD7 and BRD9, serves as an example of this targeted approach ox.ac.uknih.gov.

Application in Functional Genomics and Proteomics

Functional genomics and proteomics are fields that aim to understand the functions of genes and proteins on a global scale nih.govnih.gov. A chemical probe based on this compound could theoretically be used in chemoproteomic approaches to identify its protein targets within a cell lysate or in living cells. Methodologies such as affinity purification followed by mass spectrometry could identify proteins that interact with the probe. These identified proteins could then be investigated for their roles in various cellular processes. Modern functional genomics often utilizes techniques like CRISPR/Cas9 screens to map genetic interactions and uncover the roles of specific genes and proteins in cellular responses, such as DNA damage repair utoronto.ca.

Use in Investigating Novel Biological Processes and Pathways

Once the protein targets of a chemical probe are identified, it can be used to investigate their roles in biological pathways. For instance, if this compound were found to bind to a specific enzyme, researchers could use the probe to study the effects of modulating that enzyme's activity on a particular pathway. This could involve treating cells or organisms with the compound and observing downstream effects on signaling cascades, metabolic pathways, or other cellular processes. Such investigations are crucial for elucidating the complex molecular mechanisms that underpin both normal physiology and disease states nih.gov.

Contribution to Understanding Fundamental Biological Questions

By identifying new protein-small molecule interactions and elucidating the functions of previously uncharacterized proteins, novel chemical probes can contribute to answering fundamental biological questions. For example, a probe could help to uncover the molecular basis of a disease, reveal new regulatory mechanisms in cell biology, or identify novel therapeutic targets. The ability of small molecules to interact with and modulate the function of proteins is a cornerstone of chemical genetics and drug discovery.

Future Research Directions and Open Questions

Advancements in Synthetic Accessibility and Scalability

A primary objective for future research would be the development of efficient and scalable synthetic routes to N'-hydroxyoctadecanimidamide. Initial discovery and synthesis might be sufficient for preliminary biological screening, but further investigation and potential applications would necessitate the ability to produce the compound in larger quantities. Research in this area would likely focus on:

Novel Synthetic Methodologies: Exploring new catalytic systems and reaction pathways to improve yield, reduce the number of synthetic steps, and enhance stereoselectivity.

Process Optimization: Systematically refining reaction conditions such as temperature, pressure, solvent systems, and catalyst loading to maximize efficiency and minimize waste.

Flow Chemistry: Investigating the use of continuous flow reactors for the synthesis of this compound, which can offer advantages in terms of safety, scalability, and reproducibility over traditional batch processes.

Advancements in these areas would not only make this compound more accessible for research but could also pave the way for the synthesis of novel analogues with potentially improved properties.

Deeper Mechanistic Insights into Biological Actions

Understanding the precise mechanism by which this compound exerts its biological effects is a cornerstone of its potential development as a research tool or therapeutic agent. Future studies would need to move beyond initial phenotypic observations to detailed mechanistic investigations, including:

Target Deconvolution: Employing techniques such as affinity chromatography, chemical proteomics, and genetic screening to identify the specific molecular targets with which this compound interacts.

Biophysical Characterization of Interactions: Utilizing methods like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and X-ray crystallography to quantify the binding affinity and delineate the structural basis of the interaction between the compound and its target(s).

Cellular Pathway Analysis: Using transcriptomics, proteomics, and metabolomics to map the downstream cellular pathways that are modulated by the compound's activity.

These investigations would provide a comprehensive picture of how this compound functions at a molecular and cellular level.

Exploration of Undiscovered Biological Targets and Pathways

The initial biological activities of a novel compound are often just the starting point. A thorough exploration of the broader biological landscape could reveal previously unknown targets and pathways affected by this compound. Future research could involve:

High-Throughput Screening: Screening the compound against large panels of cell lines, enzymes, and receptors to identify unexpected biological activities.

Phenotypic Screening in Diverse Models: Testing the effects of the compound in various disease models, such as different types of cancer cells or models of neurodegenerative diseases, to uncover novel therapeutic potentials.

Chemogenomic Profiling: Assessing the compound's activity in genetically diverse backgrounds to identify genetic determinants of sensitivity or resistance, which can provide clues about its mechanism of action and potential new applications.

This broad-based exploratory approach could significantly expand the known biological profile of this compound.

Development of Advanced Analogues for Specific Research Applications

Once the structure-activity relationship (SAR) of this compound is established, the rational design and synthesis of advanced analogues can be pursued. These analogues could be tailored for specific research applications, such as:

Photoaffinity Probes: Incorporating photoreactive groups to allow for covalent cross-linking to target proteins upon UV irradiation, facilitating target identification.

Fluorescently Labeled Probes: Attaching fluorophores to visualize the subcellular localization of the compound and its targets.

Biotinylated Analogues: Introducing biotin (B1667282) tags for use in pull-down assays to isolate and identify binding partners.

The development of such chemical tools would be invaluable for dissecting the biological functions of this compound with greater precision. Medicinal chemistry strategies, including structural optimization and semi-synthesis, would be pivotal in creating these advanced analogues with improved pharmacological properties. hilarispublisher.com

Analogue Type Potential Research Application
Photoaffinity ProbeCovalent labeling and identification of target proteins.
Fluorescently Labeled ProbeVisualization of subcellular localization and dynamics.
Biotinylated AnalogueIsolation of binding partners through affinity purification.

Integration with Systems Biology and Artificial Intelligence in Chemical Biology

The complexity of biological systems necessitates integrative approaches to fully understand the effects of a novel compound. The integration of experimental data with computational models is a powerful strategy for generating new hypotheses and gaining deeper insights.

Systems Biology Modeling: Developing computational models of cellular pathways to simulate the effects of this compound and predict its impact on the broader biological network. researchgate.netnih.gov This can help in understanding the holistic effects of the compound beyond its immediate target.

Artificial Intelligence and Machine Learning: Utilizing AI algorithms to analyze large datasets from screening and omics studies to identify patterns and predict the biological activities of this compound and its analogues. nih.govresearchgate.net AI can also be employed in the de novo design of novel molecules with desired therapeutic profiles. nih.govpharmaphorum.com The "predict-test-learn" cycle, accelerated by AI, can significantly reduce the time and resources required for drug discovery. pharmaphorum.com

The synergy between experimental chemical biology, systems biology, and artificial intelligence holds immense promise for accelerating the characterization and development of novel compounds like this compound. mdpi.comnih.gov

Q & A

Basic Question

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^13C NMR to confirm the hydroxyimidamide functional group and alkyl chain integrity. Compare peaks with reference spectra for validation .
  • High-Performance Liquid Chromatography (HPLC): Optimize mobile phase (e.g., acetonitrile/water gradients) to assess purity >98% .
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode helps verify molecular weight and detect impurities .

How can researchers design experiments to optimize the synthesis yield of this compound?

Advanced Question

  • Reaction Parameter Screening: Systematically vary temperature (e.g., 25–80°C), solvent polarity (e.g., DMF vs. ethanol), and reaction time to identify optimal conditions. Use Design of Experiments (DoE) software for factorial analysis .
  • Catalyst Selection: Test metal catalysts (e.g., Cu+^+) or enzyme-mediated approaches to enhance amidoxime formation efficiency .
  • Yield Quantification: Employ gravimetric analysis post-purification and validate via HPLC to account for byproducts .

How should contradictions in reported stability data for this compound under varying pH conditions be resolved?

Advanced Question

  • Controlled Stability Studies: Conduct parallel experiments at pH 2–12, monitoring degradation via UV-Vis spectroscopy or LC-MS at timed intervals. Compare results with literature using standardized buffers (e.g., phosphate vs. citrate) .
  • Data Reconciliation: Apply statistical tools (e.g., ANOVA) to identify outliers and assess methodological variability (e.g., temperature fluctuations, instrument calibration) .
  • Mechanistic Analysis: Use density functional theory (DFT) simulations to predict hydrolysis pathways and validate experimentally .

What strategies mitigate interference from this compound in complex biological matrices during analytical assays?

Advanced Question

  • Sample Preparation: Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from proteins/lipids. Validate recovery rates using spiked matrices .
  • Chromatographic Optimization: Adjust column chemistry (e.g., reverse-phase vs. hydrophilic interaction) to improve resolution from co-eluting metabolites .
  • Selective Detection: Pair LC with tandem MS (LC-MS/MS) for targeted quantification using unique fragmentation patterns .

How can the catalytic role of this compound in oxidation reactions be rigorously demonstrated?

Advanced Question

  • Kinetic Studies: Measure initial reaction rates under varying substrate/catalyst concentrations. Use Michaelis-Menten models to derive KmK_m and kcatk_{cat} .
  • Control Experiments: Compare reaction outcomes with and without the compound, and test structural analogs to confirm specificity .
  • Spectroscopic Probes: Monitor intermediate formation via in-situ IR or EPR spectroscopy to elucidate mechanistic steps .

What are best practices for documenting and replicating synthetic procedures involving this compound?

Basic Question

  • Detailed Protocols: Specify exact molar ratios, solvent grades, and equipment (e.g., reflux condenser type) to ensure reproducibility .
  • Data Transparency: Report raw NMR/HPLC files in supplementary materials and use standardized nomenclature (e.g., IUPAC names) .
  • Error Reporting: Include yield variability ranges and failed attempts to guide troubleshooting .

How can computational modeling predict the reactivity of this compound in novel chemical environments?

Advanced Question

  • Molecular Dynamics (MD): Simulate solvation effects in polar/aprotic solvents to predict conformational stability .
  • Quantum Mechanics (QM): Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites for reaction planning .
  • Validation: Cross-reference simulation results with experimental kinetic data to refine force field parameters .

What ethical and regulatory considerations apply when publishing toxicity data for this compound?

Advanced Question

  • Regulatory Compliance: Align with REACH and CLP regulations for hazard classification and labeling .
  • Data Integrity: Disclose funding sources and avoid conflicts of interest. Use third-party toxicology assays for unbiased reporting .
  • Ethical Review: Submit studies involving biological models to institutional animal care or biosafety committees .

How should researchers address batch-to-batch variability in this compound for longitudinal studies?

Advanced Question

  • Quality Control (QC): Implement HPLC-UV purity checks and Karl Fischer titration for moisture content in each batch .
  • Stability Monitoring: Store aliquots at -20°C under nitrogen and test degradation monthly via accelerated aging studies (40°C/75% RH) .
  • Documentation: Maintain a batch log with synthesis dates, storage conditions, and QC results for traceability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.